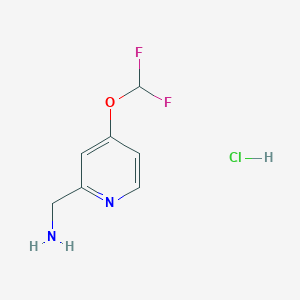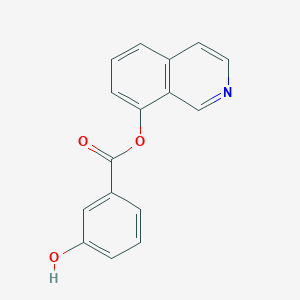
5-(2,2-Difluoropropoxy)-2-methylphenylamine
Overview
Description
5-(2,2-Difluoropropoxy)-2-methylphenylamine (DFPMA) is an organic compound with the molecular formula C9H12F2NO. It is an aromatic amine that has been studied for its potential use in scientific research applications. This compound has been found to be a useful tool in the synthesis of other compounds, as well as having potential applications in drug development. In
Scientific Research Applications
1. DNA Methylation and Demethylation Studies
5-(2,2-Difluoropropoxy)-2-methylphenylamine and its derivatives may play a role in studying DNA methylation and demethylation processes. Recent advances in understanding the TET-mediated active DNA demethylation mechanism involve the oxidation of 5-methylcytosine (5mC) to form derivatives like 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This pathway is crucial for gene activity regulation during differentiation and development, as highlighted by the transient accumulation of 5caC during lineage specification of neural stem cells. The role of TDG-dependent demethylation in differentiation and development, as well as its potential contribution to epigenetic reprogramming, is a subject of current research interest (Wu & Zhang, 2017), (Wheldon et al., 2014).
2. Luminescent Materials for Industrial Applications
Compounds structurally related to 5-(2,2-Difluoropropoxy)-2-methylphenylamine, such as 5,6-DTFI europium(III) complexes, exhibit strong luminescence properties. These properties are particularly enhanced when the complexes are doped into poly(methyl methacrylate) (PMMA) films, suggesting potential applications in the development of luminescent materials for various industrial applications (Li et al., 2013).
3. Fluorinated Polyimides for Advanced Materials
The presence of difluoropropoxy and methylphenylamine groups in the molecular structure can significantly affect the properties of advanced materials like fluorinated polyimides. These materials, due to the presence of trifluoromethyl groups and other fluorinated segments, demonstrate enhanced optical transparency, solubility, and lower dielectric constants, making them suitable for applications in electronics and other high-performance material sciences (Chen et al., 2020).
4. Cancer Research and Treatment
Fluorinated derivatives of 5-(2,2-Difluoropropoxy)-2-methylphenylamine, such as fluoropyrimidines, are extensively used in cancer treatment. Developments in fluorine chemistry have contributed to the more precise use of these compounds, and their roles in inhibiting vital cellular processes in cancer cells are continually being explored. Understanding the biochemical pathways and molecular interactions of these compounds enhances the efficacy of cancer treatment regimens (Gmeiner, 2020).
properties
IUPAC Name |
5-(2,2-difluoropropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-4-8(5-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUFBGJFMKELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoropropoxy)-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)





![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)



![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)

